
2,3,6-Trimethylphenol
Overview
Description
2,3,6-Trimethylphenol (TMP; CAS 2416-94-6) is a phenolic compound with the molecular formula C₉H₁₂O (average mass: 136.194 g/mol) and a distinct substitution pattern where methyl groups occupy the 2-, 3-, and 6-positions of the aromatic ring . It is a critical intermediate in synthesizing 2,3,5-trimethyl-1,4-benzoquinone (TMBQ), a precursor to vitamin E, via oxidation . Industrially, TMP is produced through gas-phase catalytic methylation of 2,5-xylenol or m-cresol using iron oxide-based catalysts, achieving yields exceeding 99% under optimized conditions . Its applications span pharmaceuticals (vitamin E synthesis), plastics (poly phenylene oxide resins), and agrochemicals, with a global market projected to grow at a CAGR of 3.6% (2022–2032) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,6-Trimethylphenol is primarily synthesized through the gas-phase methylation of m-cresol with methanol. This reaction is carried out at temperatures ranging from 300 to 460°C under normal pressure. The process utilizes ortho-selective metal
Biological Activity
2,3,6-Trimethylphenol (TMP), a derivative of phenol, has garnered attention for its various biological activities and applications in chemical synthesis. This compound is primarily recognized for its role as an intermediate in the synthesis of vitamin E and other biologically active compounds. This article delves into the biological activity of TMP, highlighting its enzymatic transformation, potential toxicity, and applications in bioremediation.
This compound has the molecular formula and is characterized by three methyl groups attached to a phenolic ring. Its structure contributes to its reactivity and interaction with biological systems.
Enzymatic Transformation and Biodegradation
Recent studies have elucidated the enzymatic pathways involved in the biodegradation of TMP. A significant finding is the role of Mycobacterium neoaurum B5-4, which utilizes TMP as a substrate to produce 2,3,5-trimethylhydroquinone (TMHQ), a precursor for vitamin E synthesis. The enzyme system MpdAB has been identified as crucial for this transformation, demonstrating specific kinetic parameters:
This study underscores the potential of TMP not only as a substrate for microbial metabolism but also as a target for bioremediation strategies aimed at environmental cleanup.
Toxicological Aspects
The cytotoxicity of TMP has been noted in various studies, particularly concerning its effects on microbial cell systems. While it serves as a substrate for certain bacteria, high concentrations can inhibit microbial growth and enzymatic activity. This dual nature highlights the importance of understanding concentration thresholds that maximize biodegradation while minimizing toxicity .
Applications in Synthetic Chemistry
TMP is not only significant in biological contexts but also plays a vital role in synthetic chemistry. It is utilized in the production of:
- Vitamin E : As mentioned earlier, TMP is converted to TMHQ, which is further processed into vitamin E through established biochemical pathways.
- Polymer Chemistry : TMP serves as an intermediate in the synthesis of various polymers and plastic additives .
Case Study 1: Biotransformation Pathways
A study focused on the biotransformation pathways of emerging contaminants highlighted the degradation products of TMP in environmental matrices. The findings indicated that TMP can undergo transformation into less harmful compounds through microbial activity, suggesting its potential role in bioremediation efforts .
Case Study 2: Oxidation Reactions
Research has demonstrated that TMP can be oxidized to trimethyl-1,4-benzoquinone using aerobic conditions with high selectivity. This process not only enhances the yield of valuable products but also minimizes side reactions typically associated with phenolic compounds .
Summary Table of Biological Activities
Scientific Research Applications
Pharmaceuticals
2,3,6 Trimethylphenol is extensively used in the pharmaceutical industry for synthesizing various drugs. It serves as a precursor in the production of vitamin E, which is essential for its antioxidant properties and health benefits. The market for 2,3,6 TMP in pharmaceuticals is projected to grow significantly due to increased demand for vitamin E supplements and formulations .
Market Insights:
- Segment Value (2024E): US$ 135.9 Million
- Growth Rate (2024 to 2034): 3.4% CAGR
- Projected Value (2034F): US$ 190.3 Million
Cosmetics
In the cosmetics industry, 2,3,6 Trimethylphenol is utilized for its beneficial properties in skin formulations. Its inclusion in cosmetic products enhances skin texture and provides antioxidant effects. The rising demand for natural and effective cosmetic ingredients is expected to drive the growth of this segment .
Plastics
The compound is also vital in the plastics industry, particularly in the production of polyphenylene oxide resins. These resins are known for their thermal stability and electrical insulating properties. The use of 2,3,6 TMP as a comonomer helps improve the performance characteristics of plastic materials .
Pesticides
In agriculture, 2,3,6 Trimethylphenol serves as an important component in the formulation of pesticides. Its chemical properties allow it to be effective against various pests while being safe for use in agricultural practices .
Case Study 1: Vitamin E Production
A study highlighted the synthesis process of vitamin E using 2,3,6 Trimethylphenol as a key intermediate. The research demonstrated that optimizing the reaction conditions can significantly enhance yield and purity levels of vitamin E derivatives .
Case Study 2: Plastic Modification
Research conducted on polyphenylene oxide resins showed that incorporating 2,3,6 Trimethylphenol improved mechanical properties and thermal stability compared to traditional formulations. This modification allows manufacturers to produce more durable and versatile plastic products .
Comparative Data Table
Application | Segment Value (2024E) | Growth Rate (2024-2034) | Projected Value (2034F) |
---|---|---|---|
Pharmaceuticals | US$ 135.9 Million | 3.4% CAGR | US$ 190.3 Million |
Cosmetics | Not specified | Increasing demand | Not specified |
Plastics | Not specified | Growth due to R&D | Not specified |
Pesticides | Not specified | Stable demand | Not specified |
Chemical Reactions Analysis
Condensation with 1-Amino-Vinyl Methyl Ketone
This single-step method reacts diethyl ketone with 1-amino-vinyl methyl ketones (e.g., dipropylaminovinylmethylketone) under basic conditions .
Reaction Conditions
-
Temperature: 70–150°C (optimal range)
-
Molar Ratio (Diethyl Ketone:Aminovinyl Ketone): 1:1 to 20:1
-
Catalyst: Strong bases (e.g., aqueous KOH)
-
Reaction Time: 25–30 hours
Experimental Results
Parameter | Value |
---|---|
Selectivity to Product | 63% (this compound) |
By-Product Formation | 26% (3-ethyl-4-methylphenol) |
Conversion Rate | 89% (aminovinyl ketone) |
Mechanism
The reaction proceeds via acid-catalyzed cyclization, forming a cyclohexenone intermediate that dehydrates to the phenolic product . Water is continuously removed to drive the reaction forward.
Vapor-Phase Methylation of Meta-Substituted Phenols
This method methylates precursors like meta-cresol or 2,5-xylenol with methanol over a titanium-promoted magnesium oxide catalyst .
Reaction Conditions
-
Temperature: 420–480°C
-
Pressure: Atmospheric to 5 atm
-
Catalyst: MgO + amorphous Ti (2–10 wt%) + sulfate (2–10 wt%)
-
Methanol:Phenol Ratio: 1:1 to 10:1
-
LHSV: 0.5–2 h⁻¹
Performance Metrics
Metric | Advantage |
---|---|
Catalyst Lifetime | Extended due to Ti/SO₄²⁻ stabilization |
By-Products | Reduced vs. liquid-phase methods |
Selectivity | Improved via controlled residence time (10–60 sec) |
Key Feedstocks
-
Meta-cresol
-
2,3-Xylenol
-
2,5-Xylenol
Two-Step Methylation with Promoted MgO Catalysts
This sequential process combines alumina and magnesium oxide catalysts for selective methylation .
Step 1: Alumina-Catalyzed Methylation
-
Converts phenol to ortho-cresol and 2,6-xylenol.
Step 2: MgO-Catalyzed Methylation
-
Catalyst: MgO + Ti/Cr/U + sulfate
-
Temperature: 400–500°C
-
Products: this compound (major), ortho-cresol, 2,6-xylenol
Comparison of Synthesis Routes
Critical Analysis of By-Product Formation
-
3-Ethyl-4-methylphenol: Forms via competing alkylation pathways in condensation reactions .
-
Dimethyl Ethers: Result from methanol dehydration in vapor-phase systems .
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Isomer Mixtures: Challenge older gas-phase alkylation methods, necessitating costly separations .
Industrial Optimization Strategies
-
Recycling: Unreacted amines and methanol are distilled and reused .
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Solvent Selection: Water-immiscible solvents enhance phase separation and product recovery .
-
Catalyst Regeneration: Sulfate ions in MgO-based catalysts mitigate coking and extend activity .
This synthesis landscape highlights trade-offs between reaction simplicity, selectivity, and scalability, with vapor-phase methods offering superior throughput for industrial vitamin E production .
Q & A
Basic Research Questions
Q. What are the key physical and chemical properties of 2,3,6-Trimethylphenol relevant to experimental design?
TMP is a white to pale yellow crystalline solid with a molecular formula of C₉H₁₂O (MW: 136.19 g/mol), melting point of 59–62°C, and a boiling point of ~215°C . It is sparingly soluble in water but dissolves readily in methanol and other organic solvents. Its pKa (~10.77) suggests weak acidity, influencing its reactivity in proton-transfer reactions. These properties are critical for solvent selection, reaction temperature optimization, and handling protocols .
Q. What are the standard synthesis routes for this compound?
TMP is typically synthesized via alkylation of phenol derivatives. For example, catalytic methylation of 3-methylphenol using methanol under acidic conditions yields TMP with regioselectivity controlled by catalyst choice (e.g., AlCl₃ or zeolites) . Alternative routes include selective demethylation of higher methylated phenols. Purity (>98%) is achieved through recrystallization in methanol or column chromatography .
Q. What safety precautions are necessary when handling TMP in the lab?
TMP is corrosive and requires PPE: nitrile gloves, EN166-certified safety goggles, and impervious lab coats . Work in a fume hood to avoid inhalation, and store in airtight containers away from oxidizers. Contaminated gloves/surfaces must be decontaminated with ethanol followed by water .
Advanced Research Questions
Q. How can researchers optimize catalytic oxidation of TMP to trimethyl-1,4-benzoquinone (TMBQ)?
TMBQ, a precursor for vitamin E synthesis, is produced via TMP oxidation. Key factors include:
- Catalyst selection : Co(Salphen) polymers enable >95% selectivity under mild conditions (40°C, O₂ or H₂O₂) . Iron-based systems (e.g., FeCl₃ with pyridine-2,6-dicarboxylic acid) achieve 79% yield using H₂O₂, minimizing waste .
- Oxidant choice : H₂O₂ is preferred for green chemistry, while O₂ enhances scalability .
- Solvent systems : Ionic liquids (e.g., [BMIM]PF₆) improve reaction rates and catalyst stability .
Q. What methodologies address contradictions in reported oxidation yields across studies?
Discrepancies arise from differences in:
- Mass transfer limitations : Gas-liquid-liquid systems (e.g., rotating packed bed reactors) enhance O₂ dispersion, increasing yields by 20% compared to batch reactors .
- Catalyst deactivation : Leaching of Cu²⁺ in CuCl₂ systems reduces recyclability, whereas immobilized Co(Salphen) maintains activity over 10 cycles .
- Analytical calibration : Use HPLC with UV detection (λ = 254 nm) and internal standards (e.g., 2,6-dimethylphenol) to ensure accurate quantification .
Q. How does TMP’s environmental behavior impact ecotoxicity studies?
TMP has moderate bioconcentration potential (BCF = 60) and low soil mobility (Koc = 700), suggesting accumulation in aquatic organisms but limited groundwater contamination . Anaerobic degradation is negligible (0.37 mg/L over 8 weeks), necessitating aerobic bioremediation strategies. Toxicity data gaps for algae/daphnia highlight the need for standardized OECD 201/211 assays .
Q. What reactor designs improve process intensification for TMP oxidation?
- Rotating packed bed reactors (RPBR) : Enhance gas-liquid mass transfer via centrifugal forces, achieving 99% conversion in 10 minutes vs. 2 hours in stirred tanks .
- Microreactors : Enable precise control of tert-butyl hydroperoxide (TBHP) addition, reducing side reactions and improving TMBQ selectivity to >90% .
Q. How can spectroscopic techniques resolve structural ambiguities in TMP derivatives?
- ¹H/¹³C NMR : Methyl group regiochemistry (e.g., 2,3,6- vs. 2,4,6-trimethylphenol) is confirmed via coupling patterns (e.g., aromatic proton splitting) .
- FT-IR : O-H stretching (~3400 cm⁻¹) and C-O vibrations (1250 cm⁻¹) differentiate phenolic vs. ether byproducts .
- XPS : Surface composition analysis of catalysts (e.g., Co²⁺/Co³⁺ ratios in Co(Salphen)) correlates with oxidative activity .
Q. Methodological Considerations
Q. What strategies mitigate catalyst deactivation in TMP oxidation?
- Ligand modification : Electron-withdrawing groups on Salphen ligands stabilize Co centers against oxidative degradation .
- Support matrices : Encapsulating Fe³⁺ in mesoporous TiO₂-SiO₂ improves recyclability and H₂O₂ utilization .
Q. How can researchers validate TMP’s role in oxidative coupling reactions?
TMP undergoes C-C coupling to form dimeric antioxidants (e.g., 3,3',5,5'-tetramethylbiphenol) using imino-acid metal complexes. Reaction progress is monitored via GC-MS, with product selectivity controlled by pH and ligand steric effects .
Comparison with Similar Compounds
Functional Analogues: Bisphenol Derivatives
- 4,4'-(2-Hydroxybenzylidene)-bis(2,3,6-trimethylphenol) (Compound 7): This bisphenol derivative binds strongly to estrogen receptor alpha (ERα), comparable to bisphenol AF (BPAF), but with weaker ERβ affinity. In contrast, TMP itself lacks significant estrogenic activity, highlighting the role of structural modifications in altering biological interactions .
Catalytic Behavior in Oxidation Reactions
- TMP vs. Other Alkylphenols: TMP’s oxidation to TMBQ using H₂O₂ and Ti,Si-catalysts achieves near-quantitative selectivity (99%), outperforming analogous substrates like 2,6-dimethylphenol, which suffer from over-oxidation or side reactions . Supported ionic liquids (e.g., [emim][OTf]-Al(OTf)₃) further enhance TMP’s conversion (84%) and recyclability, a feature less documented for other trimethylphenols .
Market and Industrial Relevance
- Vitamin E Synthesis: TMP dominates as a precursor, accounting for 89.1% of its application share, whereas isomers like 2,4,6-trimethylphenol are niche players .
Properties
IUPAC Name |
2,3,6-trimethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-6-4-5-7(2)9(10)8(6)3/h4-5,10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI Key |
QQOMQLYQAXGHSU-UHFFFAOYSA-N | |
Source | PubChem | |
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Canonical SMILES |
CC1=C(C(=C(C=C1)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
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Related CAS |
25511-57-3 | |
Record name | Phenol, 2,3,6-trimethyl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID6022187 | |
Record name | 2,3,6-Trimethylphenol | |
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Molecular Weight |
136.19 g/mol | |
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Physical Description |
Solid; [IUCLID] Light yellow crystalline lumps; [MSDSonline], Solid, White crystalline solid | |
Record name | 2,3,6-Trimethylphenol | |
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Record name | 2,3,6-Trimethylphenol | |
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Boiling Point |
226 °C, 226.00 °C. @ 760.00 mm Hg | |
Record name | 2,3,6-TRIMETHYLPHENOL | |
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Record name | 2,3,6-Trimethylphenol | |
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Flash Point |
100 °C | |
Record name | 2,3,6-Trimethylphenol | |
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Solubility |
Very soluble in ethanol, ether, benzene., Water solubility of 1,580 mg/l at 25 °C., 1.58 mg/mL at 25 °C, insoluble in water, 50% soluble in ethyl alcohol (in ethanol) | |
Record name | 2,3,6-TRIMETHYLPHENOL | |
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Record name | 2,3,6-Trimethylphenol | |
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Record name | 2,3,6-Trimethylphenol | |
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Vapor Pressure |
0.03 [mmHg], 0.035 mm Hg at 25 °C | |
Record name | 2,3,6-Trimethylphenol | |
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Record name | 2,3,6-TRIMETHYLPHENOL | |
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CAS No. |
2416-94-6 | |
Record name | 2,3,6-Trimethylphenol | |
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Record name | 2,3,6-Trimethylphenol | |
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Record name | 2,3,6-TRIMETHYLPHENOL | |
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Record name | 2,3,6-Trimethylphenol | |
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Melting Point |
58 °C, 63.5 - 64 °C | |
Record name | 2,3,6-TRIMETHYLPHENOL | |
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Record name | 2,3,6-Trimethylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029667 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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